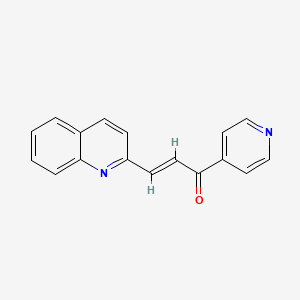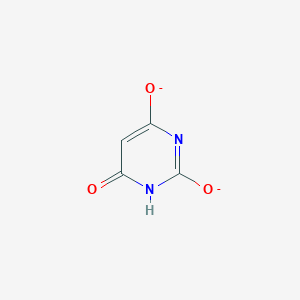
Barbiturate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbiturate(2-) is dianion of barbituric acid arising from deprotonation at the N-1 and C-5 positions. It is a conjugate base of a barbituric acid.
科学的研究の応用
Neurosurgical Applications
Barbiturates are utilized during various neurosurgical procedures for their neuroprotective properties. They help manage focal cerebral ischemia and treat intractable intracranial hypertension. Specific procedures include carotid surgery, arteriovenous malformation surgery, cerebral aneurysm surgery, and surgeries following significant bleeding due to arteriovenous malformations or subarachnoid hemorrhage. Commonly used barbiturates for these purposes are thiopental and pentobarbital, though methohexital and phenobarbital are also employed. The dose varies depending on the drug and the desired effect (Ellens, Figueroa, & Clark, 2015).
Mechanisms of Action in the Central Nervous System
Barbiturates, notably phenobarbital, modulate the action of γ-aminobutyric acid (GABA) on GABAA receptors, prolonging and potentiating its effect. At higher concentrations, they directly activate these receptors. Their impact on the central nervous system, including sedation and anesthetic properties, is primarily through their action on GABAA receptors. However, they also inhibit AMPA/kainate receptors and affect glutamate release through their influence on P/Q‐type high‐voltage activated calcium channels (Löscher & Rogawski, 2012).
Cellular and Molecular Interactions
Barbiturates can significantly affect cellular functions, such as inducing mitochondrial depolarization and potentiating excitotoxic neuronal death. They inhibit mitochondrial respiration, which can amplify NMDA receptor-mediated neurotoxicity. This effect is crucial in both the experimental and clinical application of these drugs. The cellular mechanisms involve impacting mitochondrial potential, modulating free calcium concentrations, and impacting NMDA-induced current flux at higher concentrations (Anderson et al., 2002).
Inhibitory Interactions and Competitive Inhibition
Research has explored potential competitive inhibitors of barbiturates, such as Tolazamide and 5-methyltetrahydrofolate, by employing in-silico molecular docking. These studies aim to understand and potentially mitigate the adverse effects associated with barbiturate use. The results offer insights into potential clinical validation and application to manage barbiturate toxicity (Sharp, 2020).
特性
製品名 |
Barbiturate(2-) |
|---|---|
分子式 |
C4H2N2O3-2 |
分子量 |
126.07 g/mol |
IUPAC名 |
6-oxo-1H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-2 |
InChIキー |
GWEJPUMJAQFCBN-UHFFFAOYSA-L |
正規SMILES |
C1=C(N=C(NC1=O)[O-])[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



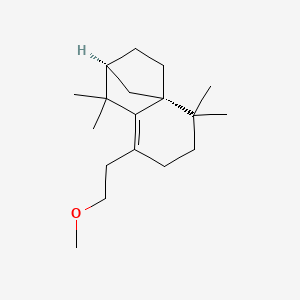
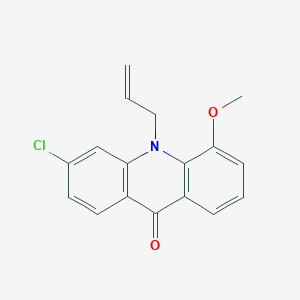
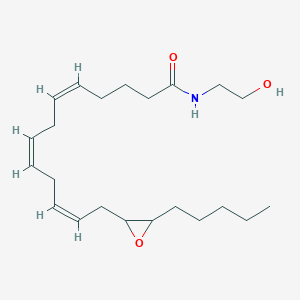
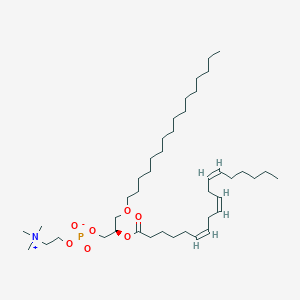
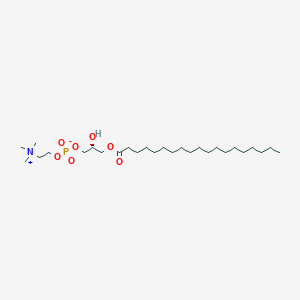
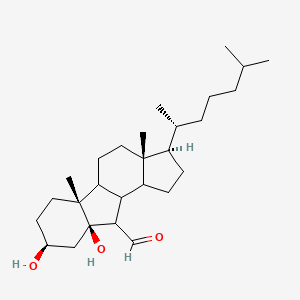
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
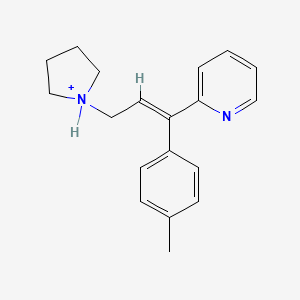
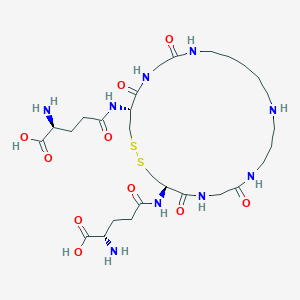

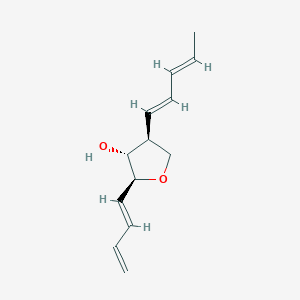
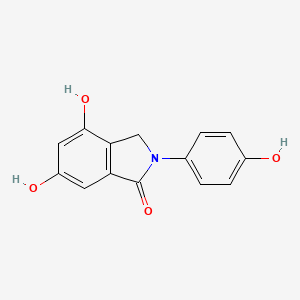
![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)
